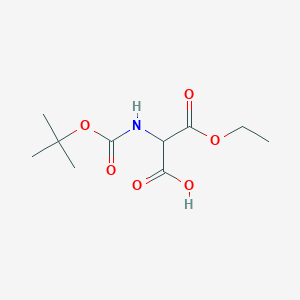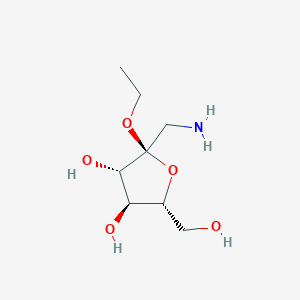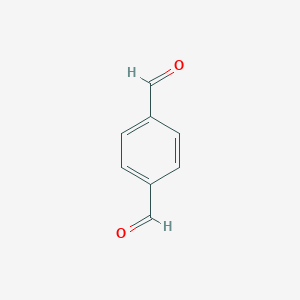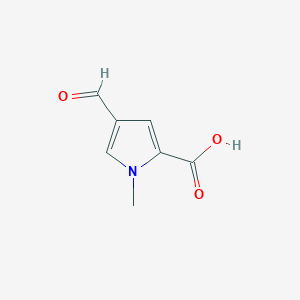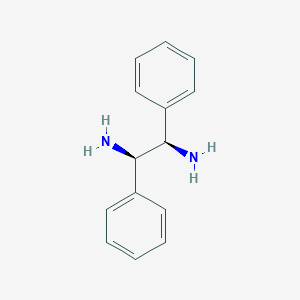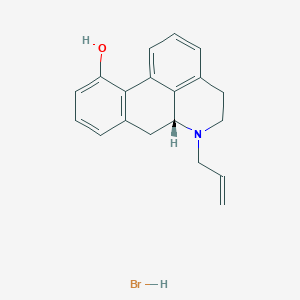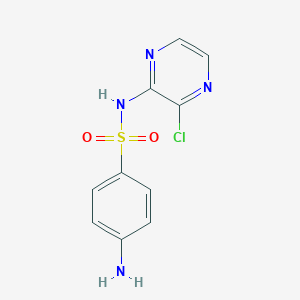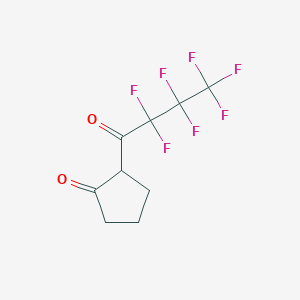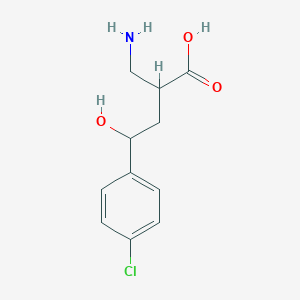
N-(2,3-Dimethylimidazol-4-YL)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethylimidazol-4-YL)butanamide, also known as DMIBA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMIBA belongs to the class of imidazole-based compounds and is structurally similar to histamine, a neurotransmitter that plays a crucial role in various physiological processes.
作用机制
N-(2,3-Dimethylimidazol-4-YL)butanamide exerts its effects by binding to histamine receptors, specifically the H4 receptor. This binding activates a signaling cascade that ultimately leads to the induction of apoptosis in cancer cells. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2,3-Dimethylimidazol-4-YL)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2,3-Dimethylimidazol-4-YL)butanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of N-(2,3-Dimethylimidazol-4-YL)butanamide is its relatively simple synthesis method, making it easily accessible for laboratory experiments. However, N-(2,3-Dimethylimidazol-4-YL)butanamide has limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of N-(2,3-Dimethylimidazol-4-YL)butanamide.
未来方向
Future research on N-(2,3-Dimethylimidazol-4-YL)butanamide should focus on further elucidating its mechanism of action and potential therapeutic applications. Studies should also investigate the potential side effects and toxicity of N-(2,3-Dimethylimidazol-4-YL)butanamide, as well as its pharmacokinetics and pharmacodynamics. Finally, research should explore the potential of N-(2,3-Dimethylimidazol-4-YL)butanamide in combination with other anticancer agents for improved efficacy.
合成方法
N-(2,3-Dimethylimidazol-4-YL)butanamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylimidazole with butyric anhydride in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylimidazole with butyric acid and an acylating agent such as acetic anhydride.
科学研究应用
N-(2,3-Dimethylimidazol-4-YL)butanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(2,3-Dimethylimidazol-4-YL)butanamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
属性
CAS 编号 |
133694-41-4 |
|---|---|
产品名称 |
N-(2,3-Dimethylimidazol-4-YL)butanamide |
分子式 |
C9H15N3O |
分子量 |
181.23 g/mol |
IUPAC 名称 |
N-(2,3-dimethylimidazol-4-yl)butanamide |
InChI |
InChI=1S/C9H15N3O/c1-4-5-9(13)11-8-6-10-7(2)12(8)3/h6H,4-5H2,1-3H3,(H,11,13) |
InChI 键 |
LYPZTDJDGBOAJT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CN=C(N1C)C |
规范 SMILES |
CCCC(=O)NC1=CN=C(N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



